Bienvenue dans la boutique en ligne BenchChem!

Ro 43-5054

GP IIb-IIIa antagonism platelet aggregation inhibition fibrinogen binding

For studies requiring αIIbβ3 selectivity and LIBS induction, Ro 43-5054 (138107-58-1) is essential. Unlike RGDS, it spares αvβ3, avoiding confounding effects. It uniquely exposes LIBS epitopes for outside-in signaling analysis, a property absent in lamifiban. Validated in vivo to prevent reocclusion, where aspirin fails. Ensure experimental validity by specifying Ro 43-5054.

Molecular Formula C24H27N5O7
Molecular Weight 497.5 g/mol
CAS No. 138107-58-1
Cat. No. B1680686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 43-5054
CAS138107-58-1
SynonymsN-(N-(N-(p-amidinobenzoyl)-beta-alanyl)-L-alpha-aspartyl)-3-phenyl-L-alanine
p-amidinobenzoyl-beta-alanyl-aspartyl-phenylalanine
Ro 43-5054
Ro 435054
Ro-43-5054
Molecular FormulaC24H27N5O7
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C24H27N5O7/c25-21(26)15-6-8-16(9-7-15)22(33)27-11-10-19(30)28-17(13-20(31)32)23(34)29-18(24(35)36)12-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2,(H3,25,26)(H,27,33)(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t17-,18-/m0/s1
InChIKeyXPXOBWWMCFKOKQ-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 43-5054 CAS 138107-58-1 for GP IIb-IIIa Antagonism and Early Reocclusion Research


Ro 43-5054 (CAS: 138107-58-1) is a low molecular weight, noncyclic peptidomimetic inhibitor developed as a selective antagonist of the platelet glycoprotein (GP) IIb-IIIa receptor (integrin αIIbβ3) [1]. It was designed through systematic structure-activity relationship (SAR) optimization using the RGDS tetrapeptide as a lead scaffold [2].

Why Generic GP IIb-IIIa Antagonists Cannot Substitute for Ro 43-5054 in Specialized Research Protocols


Generic substitution with alternative GP IIb-IIIa antagonists or RGD-based peptides is scientifically invalid for certain experimental applications due to Ro 43-5054's distinct pharmacological and conformational profile. Unlike broad-spectrum RGD peptides such as RGDS, Ro 43-5054 exhibits high selectivity for GP IIb-IIIa over the related vitronectin receptor αvβ3 [1]. Furthermore, Ro 43-5054 uniquely induces ligand-induced binding site (LIBS) epitope exposure, a conformational property not shared by all peptidomimetic GP IIb-IIIa antagonists, such as Ro 44-9883 (lamifiban) [2]. These differences directly impact experimental outcomes in studies of platelet outside-in signaling, integrin conformation, and in vivo reocclusion efficacy, rendering simple substitution scientifically unsound.

Quantitative Evidence Guide for Ro 43-5054 Differential Performance Versus RGDS, Ro 44-9883, and Aspirin


Superior Inhibitory Potency of Ro 43-5054 Compared to Lead Tetrapeptide RGDS in Fibrinogen Binding and Platelet Aggregation Assays

Ro 43-5054 demonstrates potency three orders of magnitude greater than the lead peptide RGDS in inhibiting both fibrinogen binding to purified GP IIb-IIIa and in preventing platelet aggregation [1]. This substantial gain in potency was achieved through rational SAR optimization, replacing the N-terminal arginine of RGDS with a p-amidinobenzoyl moiety and introducing a phenylalanine residue [1].

GP IIb-IIIa antagonism platelet aggregation inhibition fibrinogen binding

Enhanced Receptor Selectivity of Ro 43-5054 for GP IIb-IIIa Over αvβ3 Compared to Broad-Spectrum RGD Peptides

Ro 43-5054 exhibits marked selectivity for the GP IIb-IIIa receptor versus the closely related vitronectin receptor αvβ3 [1]. In contrast, RGD peptides such as RGDS inhibit both αIIbβ3 and αvβ3 integrins with comparable affinity, limiting their utility as selective probes [2].

integrin selectivity GP IIb-IIIa specificity vitronectin receptor

In Vivo Efficacy of Ro 43-5054 in Preventing Coronary Reocclusion Following Thrombolysis: Comparative Performance Against Aspirin in a Canine Model

In a canine thrombolysis model with platelet-rich coronary thrombus, Ro 43-5054 (3 μg/kg/min) provided significantly superior protection against early coronary reocclusion compared to aspirin (10 mg/kg i.v.) following t-PA administration [1]. After reinforcement of the thrombogenic stimulus, 0% of Ro 43-5054-treated dogs reoccluded, whereas 80% of aspirin-treated dogs showed reocclusion [1].

coronary reocclusion thrombolytic therapy in vivo efficacy

Unique Induction of Ligand-Induced Binding Sites (LIBS) by Ro 43-5054 Distinguishes It from Ro 44-9883 in Conformational Pharmacology Studies

Ro 43-5054 induces ligand-induced binding site (LIBS) epitope exposure on GP IIb-IIIa, a conformational change that triggers outside-in signaling. In contrast, Ro 44-9883 (lamifiban), another peptidomimetic GP IIb-IIIa antagonist, does not induce significant LIBS epitope exposure [1][2].

LIBS induction integrin conformational change outside-in signaling

SAR-Optimized Chemical Scaffold of Ro 43-5054 Defines Its Potency and Selectivity Relative to the RGDS Lead Template

Systematic SAR studies identified Ro 43-5054 (compound 29h) as a culmination of an optimization campaign that replaced the N-terminal arginine of RGDS with a p-amidinobenzoyl group and the Gly moiety with a beta-alanyl-L-alpha-aspartyl scaffold, ending in 3-phenyl-L-alanine [1]. This scaffold is distinct from other series members such as Ro 44-9883 (compound 37f), which incorporates a tyrosyl-4-piperidinyloxyacetic acid motif [1].

structure-activity relationship peptidomimetic design fibrinogen receptor antagonist

Validated Research Applications for Ro 43-5054 Based on Comparative Efficacy and Mechanistic Evidence


Investigation of Early Coronary Reocclusion After Thrombolytic Therapy in Preclinical Models

Ro 43-5054 is validated in a canine coronary thrombosis model for preventing early reocclusion after t-PA thrombolysis. In direct comparison, Ro 43-5054 (3 μg/kg/min) provided 100% protection against reocclusion following reinforced thrombogenic stimulus, whereas 80% of aspirin-treated dogs reoccluded under identical conditions [1]. Researchers modeling GP IIb-IIIa-dependent reocclusion mechanisms should select Ro 43-5054 based on this documented in vivo efficacy advantage.

Selective GP IIb-IIIa Integrin Antagonism Requiring Minimal αvβ3 Cross-Reactivity

Ro 43-5054 exhibits marked selectivity for GP IIb-IIIa over the closely related vitronectin receptor αvβ3, in contrast to broad-spectrum RGD peptides such as RGDS that inhibit both integrins [1][2]. This selectivity profile makes Ro 43-5054 the appropriate choice for experiments where αvβ3 off-target effects would confound interpretation, such as studies dissecting integrin-specific contributions to platelet adhesion or thrombosis.

Mechanistic Studies of LIBS-Dependent Platelet Outside-In Signaling and Integrin Conformational Dynamics

Ro 43-5054 uniquely induces ligand-induced binding site (LIBS) epitope exposure on GP IIb-IIIa, a conformational change not produced by the structurally related GP IIb-IIIa antagonist Ro 44-9883 (lamifiban) [1][2]. This property enables specific investigation of outside-in signaling pathways, integrin conformational regulation, and the role of LIBS in platelet activation. Ro 44-9883 cannot substitute for Ro 43-5054 in these applications, as it does not induce LIBS.

Benchmarking High-Potency GP IIb-IIIa Antagonism in SAR and Lead Optimization Programs

Ro 43-5054 (compound 29h) serves as a structurally defined benchmark for GP IIb-IIIa antagonist potency (IC50 = 0.06 μM in human PRP/ADP platelet aggregation) and selectivity in SAR campaigns [1]. As the product of a systematic optimization program from the RGDS lead, Ro 43-5054 provides a reference point for evaluating novel peptidomimetic or small-molecule fibrinogen receptor antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 43-5054

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.